molecular formula C10H6Cl2O2S B13896248 Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate

Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B13896248
M. Wt: 261.12 g/mol
InChI Key: OBRPZLIOLBMQBF-UHFFFAOYSA-N
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Description

Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate: is a chemical compound belonging to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system containing both benzene and thiophene rings. The presence of chlorine atoms at the 5 and 6 positions of the benzene ring and a carboxylate ester group at the 2 position of the thiophene ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 5,6-dichloro-2-aminobenzoic acid with sulfur-containing reagents, followed by esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use in developing anti-inflammatory, antimicrobial, and anticancer agents. Its ability to modulate specific biological pathways makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

  • Methyl 3,6-Dichlorobenzo[b]thiophene-2-carboxylate
  • 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid
  • Methyl benzo[b]thiophene-2-carboxylate

Comparison: Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of chlorine atoms at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C10H6Cl2O2S

Molecular Weight

261.12 g/mol

IUPAC Name

methyl 5,6-dichloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3

InChI Key

OBRPZLIOLBMQBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Cl

Origin of Product

United States

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